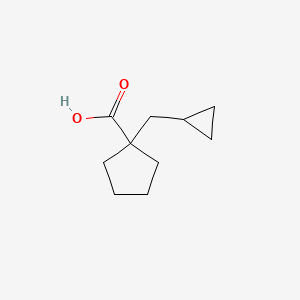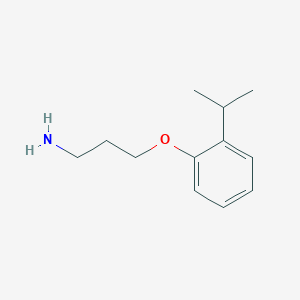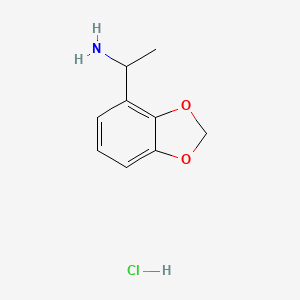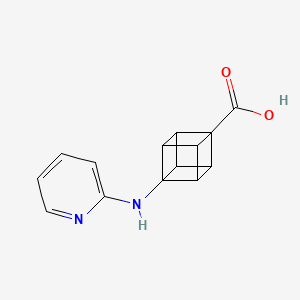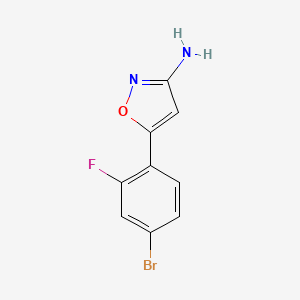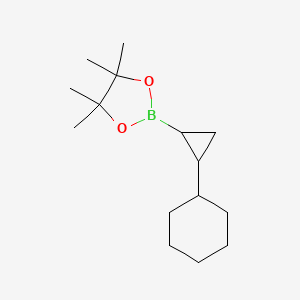
2-(2-Cyclohexylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyclohexylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a cyclopropyl group attached to a cyclohexyl ring, along with a boron-containing dioxaborolane moiety. The presence of the boron atom makes it particularly useful in organic synthesis, especially in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via a Simmons-Smith reaction, where a cyclohexyl-substituted alkene reacts with diiodomethane and a zinc-copper couple to form the cyclopropane ring.
Introduction of the Dioxaborolane Moiety: The cyclopropylcyclohexane intermediate is then reacted with bis(pinacolato)diboron under palladium-catalyzed conditions to introduce the dioxaborolane group. This step often employs a base such as potassium carbonate and a ligand like triphenylphosphine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boron atom in the dioxaborolane moiety can undergo oxidation reactions, forming boronic acids or borates.
Reduction: Reduction reactions can target the cyclopropyl group, potentially opening the ring to form more stable structures.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center, where nucleophiles can replace the dioxaborolane group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride in anhydrous conditions.
Substitution: Organolithium or Grignard reagents in ether solvents.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Cyclohexyl-substituted alkanes.
Substitution: Various organoboron compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(2-Cyclohexylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is valuable for Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds under mild conditions. Its stability and reactivity make it a preferred reagent for synthesizing complex organic molecules.
Biology and Medicine
While direct applications in biology and medicine are less common, derivatives of this compound could be explored for drug development, particularly in designing boron-containing pharmaceuticals that can interact with biological targets in unique ways.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals. Its role in cross-coupling reactions makes it a key intermediate in the production of various high-value products.
Mechanism of Action
The primary mechanism by which 2-(2-Cyclohexylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through its participation in cross-coupling reactions. The boron atom facilitates the transfer of organic groups to a metal catalyst, typically palladium, which then undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds. The cyclopropyl and cyclohexyl groups provide steric and electronic effects that can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the cyclohexyl group, making it less sterically hindered.
2-(2-Phenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a phenyl group instead of a cyclohexyl group, which can affect electronic properties and reactivity.
2-(2-Cyclohexylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborinane: Similar structure but with a different boron-containing ring, potentially altering its reactivity.
Uniqueness
The unique combination of the cyclopropyl and cyclohexyl groups in 2-(2-Cyclohexylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides a balance of steric hindrance and electronic effects that can be finely tuned for specific synthetic applications. This makes it a versatile and valuable reagent in organic chemistry.
Properties
Molecular Formula |
C15H27BO2 |
|---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
2-(2-cyclohexylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO2/c1-14(2)15(3,4)18-16(17-14)13-10-12(13)11-8-6-5-7-9-11/h11-13H,5-10H2,1-4H3 |
InChI Key |
DYVCJWOYPUWVFB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



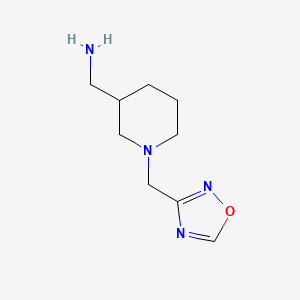
![(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13538972.png)
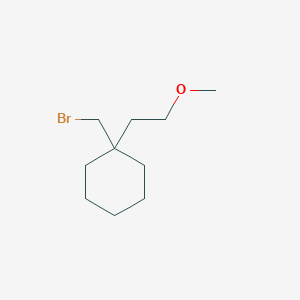
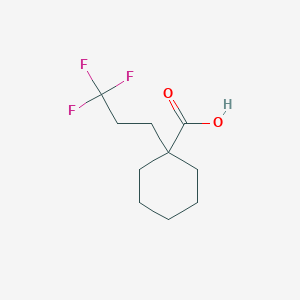
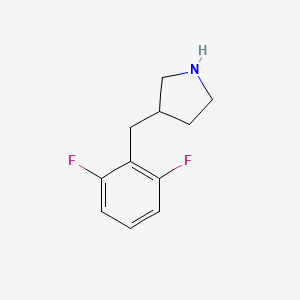
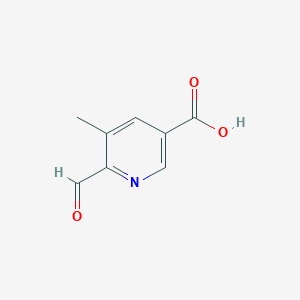
![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride](/img/structure/B13538995.png)
